molecular formula C5H8N2O B14588127 2H-Pyrrol-2-one, 3,4-dihydro-5-(methylamino)- CAS No. 61324-65-0

2H-Pyrrol-2-one, 3,4-dihydro-5-(methylamino)-

Cat. No.: B14588127
CAS No.: 61324-65-0
M. Wt: 112.13 g/mol
InChI Key: ZUYSNGAVRCSZJZ-UHFFFAOYSA-N
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Description

2H-Pyrrol-2-one, 3,4-dihydro-5-(methylamino)- is a heterocyclic organic compound that belongs to the class of pyrrolones Pyrrolones are five-membered lactams containing a nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 3,4-dihydro-5-(methylamino)- can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which includes the condensation of 2,5-dimethoxytetrahydrofuran with methylamine under acidic conditions . Another method involves the reduction of 3,4-dihydro-2H-pyrrol-5-amine hydrochloride using suitable reducing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 3,4-dihydro-5-(methylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2H-Pyrrol-2-one, 3,4-dihydro-5-(methylamino)- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 3,4-dihydro-5-(methylamino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrrol-2-one, 3,4-dihydro-5-(methylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methylamino group plays a crucial role in its interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

61324-65-0

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

5-methyliminopyrrolidin-2-one

InChI

InChI=1S/C5H8N2O/c1-6-4-2-3-5(8)7-4/h2-3H2,1H3,(H,6,7,8)

InChI Key

ZUYSNGAVRCSZJZ-UHFFFAOYSA-N

Canonical SMILES

CN=C1CCC(=O)N1

Origin of Product

United States

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